2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide
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Overview
Description
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Chlorination and Phenylation:
Acetamide Formation: The final step involves the acylation of the quinazoline derivative with 3-chloro-4-fluoroaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinazoline rings.
Reduction: Reduction reactions could target the carbonyl groups within the quinazoline structure.
Substitution: The chloro and fluoro groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with enzymes or receptors, modulating their activity. This could involve inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenylquinazolin-2-ylamino)acetamide
- 6-chloro-2-oxo-4-phenylquinazoline
- N-(3-chloro-4-fluorophenyl)acetamide
Uniqueness
The unique combination of the quinazoline core with chloro, fluoro, and phenyl substituents in 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a member of the quinazolinone class, known for its diverse biological activities. Its molecular structure includes a quinazoline core, which is recognized for its potential in medicinal chemistry, particularly in drug development targeting various diseases.
Molecular Structure and Properties
This compound has the molecular formula C22H15ClFN3O2 and a molecular weight of approximately 407.83 g/mol. The presence of both chloro and fluorine substituents on the phenyl groups enhances its pharmacological properties, potentially improving its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in disease processes. The quinazolinone core is known to inhibit certain kinases, which play crucial roles in cellular signaling pathways associated with cancer and other diseases.
Potential Targets:
- Kinases : Inhibition of kinases is a key mechanism through which this compound may exert its therapeutic effects.
- Enzymes : It may also interact with various enzymes involved in metabolic pathways.
Biological Activity
Research indicates that compounds within the quinazolinone class exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that quinazolinones can inhibit tumor growth in various cancer cell lines. For instance, compounds similar to the target compound have demonstrated moderate inhibitory effects on cell growth in low micromolar concentrations against chronic myeloid leukemia cell lines .
- Antiviral Activity : Some derivatives have shown promising results against HIV by inhibiting reverse transcriptase, suggesting potential applications in antiviral therapies .
- Antioxidant Properties : Quinazolinones have been evaluated for their antioxidant activity, with some derivatives exhibiting significant metal-chelating properties and radical scavenging abilities .
Research Findings
Recent studies have focused on synthesizing and evaluating new derivatives of quinazolinones to enhance their biological efficacy. Below are summarized findings from various research efforts:
Case Studies
- Case Study on Anticancer Activity : A study evaluated several quinazolinone derivatives for their effects on cancer cell proliferation. The results indicated that specific substitutions on the quinazoline core significantly enhanced cytotoxic activity against chronic myeloid leukemia cells .
- Case Study on Antiviral Activity : Research involving 2-chloro-6-fluorobenzyl-substituted quinazolines demonstrated potent inhibitory effects against wild-type and mutant strains of HIV-1, highlighting the importance of structural modifications in enhancing antiviral efficacy .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2FN3O2/c23-14-6-9-19-16(10-14)21(13-4-2-1-3-5-13)27-22(30)28(19)12-20(29)26-15-7-8-18(25)17(24)11-15/h1-11H,12H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQXHQMYIGHZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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